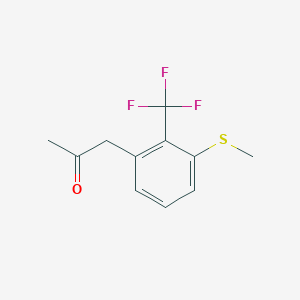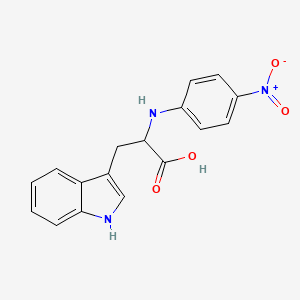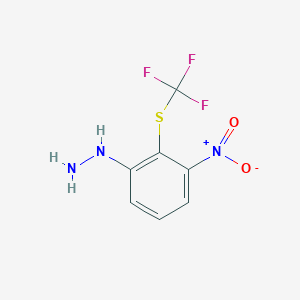
1-(3-Ethyl-2-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a volatile aromatic compound often found in various natural and synthetic products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one typically involves the reaction of 3-ethyl-2-methoxybenzaldehyde with propanone under specific conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, often using advanced catalytic systems and automated reactors. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethyl-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(3-Ethyl-2-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)propan-1-one
- 1-(4-Methoxyphenyl)propan-1-one
- 1-(2-Methoxyphenyl)propan-1-one
Uniqueness
1-(3-Ethyl-2-methoxyphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(3-ethyl-2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-9-7-6-8-10(11(13)5-2)12(9)14-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
LTMQTEVBPNNUPS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(=O)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)


![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)


